molecular formula C14H21ClN2 B1608130 [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine CAS No. 672309-98-7

[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Cat. No. B1608130
CAS RN: 672309-98-7
M. Wt: 252.78 g/mol
InChI Key: KHFGTAUHOXBKHC-UHFFFAOYSA-N
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Description

The compound is an amine derivative with a pyrrolidine ring and a chlorophenyl group. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The chlorophenyl group is a phenyl ring with a chlorine substituent, which can influence the compound’s reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the attachment of the chlorophenyl and propyl-methyl-amine groups. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The attachment of the chlorophenyl group could potentially be achieved through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrrolidine ring and the chlorophenyl group. The pyrrolidine ring can adopt different conformations, and the chlorophenyl group can participate in various interactions, such as pi stacking and halogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the pyrrolidine ring and the chlorophenyl group. The pyrrolidine ring can participate in various reactions, including nucleophilic substitutions . The chlorophenyl group can also undergo various reactions, including nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the pyrrolidine ring and the chlorophenyl group could influence its solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, chlorophenols can be hazardous due to their potential toxicity .

properties

IUPAC Name

1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15/h2-3,6-7,14,16H,4-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFGTAUHOXBKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCN1CCCC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374053
Record name [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

CAS RN

672309-98-7
Record name α-(2-Chlorophenyl)-N-methyl-1-pyrrolidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672309-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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